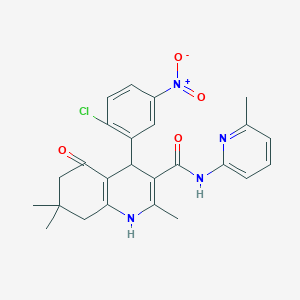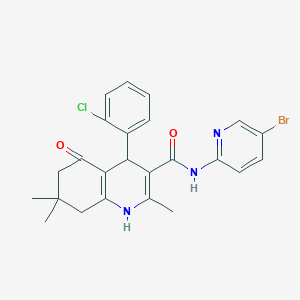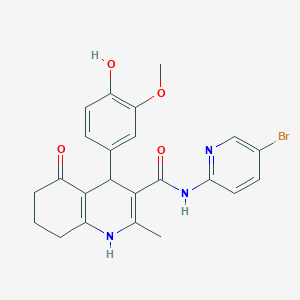![molecular formula C28H27N3OS2 B304294 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as TBOA, is a chemical compound that has been used in scientific research for various purposes.
作用機序
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile acts as a non-competitive inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can increase the concentration of glutamate in the synaptic cleft, leading to enhanced synaptic transmission and neuronal excitability. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been found to modulate the activity of various ion channels, including potassium channels and NMDA receptors.
Biochemical and Physiological Effects:
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects, including increased glutamate release, enhanced synaptic transmission, and altered neuronal excitability. It has also been found to modulate the activity of various ion channels, leading to changes in membrane potential and action potential firing. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used to study the effects of glutamate transporters on synaptic plasticity, learning, and memory.
実験室実験の利点と制限
One of the main advantages of using 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its potency and specificity as a glutamate transporter inhibitor. It allows for precise control over glutamate levels and can be used to study the effects of glutamate on various physiological processes. However, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has some limitations, including its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile exposure in lab experiments.
将来の方向性
There are several future directions for 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile research, including the development of more potent and selective inhibitors of glutamate transporters. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been used to study the effects of glutamate on various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to explore the potential therapeutic applications of 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in these and other neurological disorders.
Conclusion:
In conclusion, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a potent and specific inhibitor of glutamate transporters that has been used in various scientific research studies. It has been found to have various biochemical and physiological effects and has been used to study the effects of glutamate on synaptic transmission, neuronal excitability, and plasticity. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has both advantages and limitations for lab experiments, and there are several future directions for 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile research, including the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications in neurological disorders.
合成法
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can be synthesized by using a multi-step process that involves the reaction of 2-((4-tert-butylphenyl)ethynyl)phenothiazine with 2-bromoacetic acid and subsequent reactions with various reagents. The final product is obtained in high yield and purity, making it suitable for scientific research purposes.
科学的研究の応用
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating glutamate levels in the brain. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been used to study the effects of glutamate transporters on synaptic transmission, neuronal excitability, and plasticity.
特性
製品名 |
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile |
|---|---|
分子式 |
C28H27N3OS2 |
分子量 |
485.7 g/mol |
IUPAC名 |
6-tert-butyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C28H27N3OS2/c1-28(2,3)20-12-13-21-18(15-20)14-19(16-29)27(30-21)33-17-26(32)31-22-8-4-6-10-24(22)34-25-11-7-5-9-23(25)31/h4-11,14,20H,12-13,15,17H2,1-3H3 |
InChIキー |
LMRFMDCEWYQPNF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
正規SMILES |
CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)








